molecular formula C19H20N4O B6454786 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole CAS No. 2549044-25-7

2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole

Cat. No.: B6454786
CAS No.: 2549044-25-7
M. Wt: 320.4 g/mol
InChI Key: KQCAVVCOYNQUMN-UHFFFAOYSA-N
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Description

2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole typically involves multiple steps, starting from simpler precursors. One common approach is the condensation of tert-butyl imidazo[1,2-b]pyridazine-6-carboxylic acid with isoindoline derivatives under specific reaction conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring the optimization of reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, in acidic or neutral media.

  • Reduction: : LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: : Amines, alcohols, in polar aprotic solvents like DMF or DMSO.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, or aldehydes.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides, esters, or ethers.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and the construction of heterocyclic compounds.

Biology

The biological activity of imidazo[1,2-b]pyridazine derivatives has been explored in various studies. These compounds have shown potential as kinase inhibitors, which are important in the regulation of cellular processes and can be used in the treatment of diseases such as cancer.

Medicine

Due to its potential as a kinase inhibitor, 2-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole could be developed into a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry

In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases. By binding to the hinge region of these kinases, it prevents their activation and subsequent signaling pathways, leading to the suppression of cellular proliferation and other disease-related processes.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-b]pyridazine derivatives

  • Isoindole derivatives

  • Kinase inhibitors

Properties

IUPAC Name

(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-(1,3-dihydroisoindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-19(2,3)16-12-23-17(20-16)9-8-15(21-23)18(24)22-10-13-6-4-5-7-14(13)11-22/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCAVVCOYNQUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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